4-Chloro-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-one
Overview
Description
4-Chloro-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-one is an organic compound with the molecular formula C14H19ClO2 It is a chlorinated ketone with a phenyl group substituted with a hydroxy and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-one typically involves the chlorination of a precursor compound followed by a series of reactions to introduce the hydroxy and methyl groups. One common method involves the reaction of 4-chlorobutyryl chloride with 4-(1-hydroxy-2-methylpropan-2-yl)phenyl magnesium bromide under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions.
Major Products Formed
Oxidation: Formation of 4-chloro-1-[4-(1-oxo-2-methylpropan-2-yl)phenyl]butan-1-one.
Reduction: Formation of 4-chloro-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butanol.
Substitution: Formation of 4-amino-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-one or 4-thio-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-one.
Scientific Research Applications
4-Chloro-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-one involves its interaction with specific molecular targets. The hydroxy and carbonyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The chlorine atom may also participate in halogen bonding, further stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-2-one
- 4-Chloro-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]pentan-1-one
- 4-Chloro-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-ol
Uniqueness
4-Chloro-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a hydroxy and a chlorine group on the phenyl ring allows for diverse chemical reactivity and potential biological activity.
Properties
IUPAC Name |
4-chloro-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO2/c1-14(2,10-16)12-7-5-11(6-8-12)13(17)4-3-9-15/h5-8,16H,3-4,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDDZLNYCILZCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC=C(C=C1)C(=O)CCCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594998 | |
Record name | 4-Chloro-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.75 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169280-25-5 | |
Record name | 4-Chloro-1-[4-(2-hydroxy-1,1-dimethylethyl)phenyl]-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=169280-25-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.